Disodium NADP;beta-Nicotinamide adenine dinucleotide phosphate disodium salt; NADP disodium salt

Description

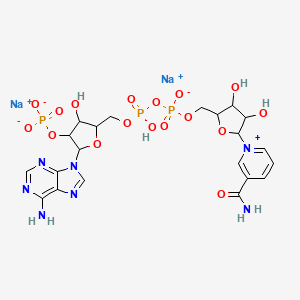

Disodium NADP (β-Nicotinamide adenine dinucleotide phosphate disodium salt) is a critical coenzyme in redox biochemistry, functioning as a substrate and cofactor in numerous enzymatic reactions. It exists in oxidized (NADP⁺) and reduced (NADPH) forms, collectively termed the NADP(H) redox couple. NADPH serves as a primary reducing agent in biosynthetic pathways, including fatty acid synthesis, cholesterol production, and antioxidant defense systems . The disodium salt form enhances solubility and stability, making it preferable for in vitro applications such as enzyme assays and cell culture studies . Structurally, NADP⁺ comprises an adenine dinucleotide with a nicotinamide moiety and a 2′-phosphate group, distinguishing it from NAD⁺ .

Properties

IUPAC Name |

disodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N7O17P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDDJLMGYRLUKR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N7Na2O17P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical and Physical Properties of NADP Disodium Salt

| Property | Description |

|---|---|

| Molecular Formula | C21H29N7Na2O17P3 |

| Molecular Weight | 767.41 g/mol |

| Appearance | Yellowish powder |

| Melting Point | 175-178 °C |

| Density | 1.66 g/cm³ at 20 °C |

| Solubility | Slightly soluble in water and DMSO |

| pH (10 mg/mL solution) | 4.0 ± 1.0 |

| Stability | Hygroscopic |

| Storage Temperature | -20 °C |

| UV Absorption Maximum | 260 nm |

These physicochemical properties influence the handling, storage, and preparation conditions of NADP disodium salt.

Preparation Methods of Disodium Nicotinamide Adenine Dinucleotide Phosphate

Enzymatic Synthesis Method

The most prominent and industrially viable method for preparing NADP disodium salt is the enzymatic synthesis, which offers advantages in terms of specificity, safety, cost, and environmental impact compared to purely chemical routes.

Enzyme Composition

The enzymatic method utilizes a combination of enzymes:

- Adenine Phosphoribosyltransferase (APRT)

- Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)

- Nicotinamide Phosphoribosyltransferase (NmPRT)

- Polyphosphate-dependent NAD Kinase (ppnk)

These enzymes work synergistically to catalyze the conversion of substrates into NADP in a one-pot reaction system.

Reaction Conditions and Substrates

- Substrates: Adenylic acid (AMP), sodium hexametaphosphate, ATP, MgCl₂·6H₂O

- Buffer: Phosphate buffer solution, pH 7.0

- Temperature: 30–35 °C

- Reaction Time: 9–15 hours (optimal ~12 hours)

- Enzyme mass ratio: APRT : NmPRT : NMNAT : ppnk = 1 : 1 : 1 : 1

Typical substrate concentrations in the reaction mixture:

| Component | Concentration (g/L) |

|---|---|

| Adenylic acid (AMP) | 18–20 |

| Sodium hexametaphosphate | 56–64 |

| ATP | 15–17 |

| MgCl₂·6H₂O | 5.5–6.5 |

The reaction proceeds under mild conditions, ensuring high specificity and yield.

Process Overview

- Preparation of the reaction mixture with substrates and buffer.

- Addition of the enzyme composition.

- Incubation under controlled pH and temperature with stirring.

- Termination of the reaction after 12 hours.

- Separation of enzymes by centrifugation or filtration.

- Purification of NADP by ion exchange chromatography, concentration, crystallization, and drying.

Yield and Purity

- NADP concentration in reaction supernatant: ~34 g/L

- Purity post-reaction: ~72%

- Adenylic acid conversion: ~90%

- Final purified product yield: ~75%

- Purity after crystallization: ≥98.5%

This method allows enzyme reuse, reducing costs and environmental impact.

Chemo-Enzymatic Synthesis

Chemo-enzymatic approaches have been developed to produce NADP and its analogs by coupling chemically synthesized adenosine 5′-monophosphate (AMP) analogs with nicotinamide mononucleotide (NMN) enzymatically.

- This method facilitates the synthesis of NADP analogs with modifications on the adenine or nicotinamide moieties.

- It involves pyridine base exchange reactions catalyzed by enzymes such as ADP-ribosyl cyclase.

- High nicotinic acid concentrations favor the desired exchange and suppress side reactions.

- Yields can be variable due to challenges in monitoring and separating products.

Though more complex, this method is valuable for producing NADP derivatives for research purposes.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Enzymatic Synthesis | High specificity, mild conditions, reusable enzymes, environmentally friendly | Requires enzyme preparation, moderate reaction time | ~75 (final) | ≥98.5 | High (industrial scale) |

| Chemical Synthesis | Potentially fast | Uses expensive, explosive reagents; safety concerns; low yield | Variable | Variable | Limited |

| Chemo-Enzymatic Synthesis | Enables analog production, versatile | Complex monitoring and purification, lower yields | Variable | Variable | Moderate |

Enzymatic synthesis is currently the most practical and widely adopted method for producing NADP disodium salt at scale due to its balance of efficiency, safety, and cost-effectiveness.

Summary Table of Enzymatic Preparation Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Enzymes used | APRT, NmPRT, NMNAT, ppnk | Equal mass ratio (1:1:1:1) |

| Substrate: Adenylic acid | 18–20 g/L | Primary substrate |

| Sodium hexametaphosphate | 56–64 g/L | Polyphosphate source |

| ATP | 15–17 g/L | Energy source for phosphorylation |

| MgCl₂·6H₂O | 5.5–6.5 g/L | Cofactor |

| pH | 7.0 | Phosphate buffer |

| Temperature | 30–35 °C | Optimal enzymatic activity |

| Reaction time | 9–15 hours (optimal ~12) | Sufficient for high conversion |

| NADP yield (crystallized) | ~75% | High purity ≥98.5% |

Chemical Reactions Analysis

Types of Reactions

Triphosphopyridine nucleotide disodium salt undergoes several types of chemical reactions, including:

Oxidation-Reduction Reactions: It acts as an electron carrier, being alternately oxidized (NADP+) and reduced (NADPH).

Phosphorylation: The addition of phosphate groups to the molecule.

Common Reagents and Conditions

Oxidation-Reduction: Common reagents include glucose-6-phosphate and glucose-6-phosphate dehydrogenase.

Phosphorylation: ATP is used as the phosphate donor in the presence of NAD kinase.

Major Products

Oxidation-Reduction: The major products are NADPH and NADP+.

Phosphorylation: The major product is NADP.

Scientific Research Applications

Nicotinamide adenine dinucleotide phosphate disodium salt (NADP-Na2), also known as NADP disodium salt, is a coenzyme involved in various biological processes . It exists in oxidized (NADP+) and reduced (NADPH) forms, participating in metabolism, redox reactions, and regulation of gene expression .

Scientific Research Applications

NADP disodium salt is utilized in scientific research for enzymatic reactions and pharmacological studies . It serves as a cofactor in diagnostic tests and is essential in driving the biosynthesis of major cell components, such as lipids and nucleic acids . NADP+ acts as an oxidizing agent and electron acceptor in all life forms and plays a role in NADPH-dependent biosynthetic enzymes' activity .

Role in Metabolism

NADP+ and NADPH are crucial in cellular metabolism, where they alternate between oxidized and reduced forms to facilitate various biochemical reactions . NADPH is a primary electron donor involved in DNA formation, lipid synthesis, and antioxidant defense mechanisms .

Enzyme-linked reactions

NADP disodium salt is used in enzyme catalysis asymmetric synthesis . It participates in hydroxylation reactions, influencing the metabolism of drugs and toxic substances by cytochrome P450 oxygenase . It also plays a vital role in reactions involved in the production of chiral drugs and intermediates .

Extraction and Quantification

A study aimed to develop a protocol for quenching metabolism and extracting NADPH, while avoiding interconversion among the reduced forms and the oxidized form NADP+ . Using a "spiking" approach with labeled metabolites, researchers found that a 40:40:20 extraction method with 0.1 M formic acid produced the least amount of NADP+ . The low NADP+ yield with this method reflects effective prevention of NADPH degradation, rather than poor extraction .

Salt-dependent studies

Studies have explored the salt-dependent behavior of NADP-dependent enzymes . Enzyme stability was found to be mainly sensitive to cations, with divalent cations inducing a strong shift . Anions had little to no effect on enzyme stability .

NADP+ Production

NADP+ can be prepared by an enzyme method using adenylic acid, sodium hexametaphosphate, ATP, and MgCl2·6H2O . An enzyme composition consisting of APRT, NmPRT, NMNAT, and ppnk is added to the reaction solution . The reaction is controlled at a pH of 7.0 and a temperature of 30-35°C . After the reaction, NADP+ is separated, concentrated, crystallized, and dried to obtain the final product .

Role in Oxidative Stress

Mechanism of Action

Triphosphopyridine nucleotide disodium salt functions as an electron carrier in various biochemical reactions. It alternates between its oxidized form (NADP+) and its reduced form (NADPH). The compound is involved in the regulation of the intracellular redox potential, influencing metabolic reactions in vivo . It targets enzymes such as glucose-6-phosphate dehydrogenase and isocitrate dehydrogenase, which are involved in the pentose phosphate pathway and the citric acid cycle, respectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Disodium NADP shares a core structure with other dinucleotides like NAD⁺, NADH, and ATP but differs in functional groups and phosphorylation states:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Phosphate Groups | Key Structural Features |

|---|---|---|---|---|

| Disodium NADP | C₂₁H₂₆N₇Na₂O₁₇P₃ | 765.4 | 3 (2′-phosphate) | Nicotinamide, adenine, 2′-phosphate |

| NAD⁺ | C₂₁H₂₇N₇O₁₄P₂ | 663.4 | 2 | Nicotinamide, adenine, no 2′-phosphate |

| ATP | C₁₀H₁₆N₅O₁₃P₃ | 507.2 | 3 | Adenine, ribose, triphosphate chain |

| NADPS65 (Thionicotinamide analog) | C₂₁H₂₆N₇O₁₇P₃S | 793.5 | 3 | Sulfur substitution at nicotinamide C3 |

The 2′-phosphate group in NADP enables distinct binding interactions with enzymes like glucose-6-phosphate dehydrogenase (G6PD) and NAD kinase (NADK), which are absent in NAD⁺ . Modified analogs, such as 8-bromo-NAADP and 5-thiomethoxy-NAADP, introduce substituents that alter receptor binding and redox activity, highlighting the sensitivity of NADP’s structure-function relationship .

Functional Roles in Biochemical Pathways

- NADPH vs. NADH: NADPH is dedicated to reductive biosynthesis and antioxidant systems (e.g., glutathione regeneration), whereas NADH primarily fuels oxidative phosphorylation. NADH’s −280 mV) suits its role in anabolic processes .

- Enzyme Specificity : Malic enzymes demonstrate isoform specificity; mitochondrial isoforms preferentially use NADP⁺, while cytosolic variants favor NAD⁺. This compartmentalization reflects NADP’s role in lipid synthesis versus NAD⁺’s role in energy metabolism .

- Regulatory Effects : NADPH inhibits NADK (Ki ≈ 5 × 10⁻⁵ M), while NADH is less potent (Ki ≈ 1 × 10⁻⁴ M). This regulation ensures NADPH homeostasis during fatty acid oxidation .

Chemical and Physical Properties

| Property | Disodium NADP | NAD⁺ | ATP (Disodium Salt) |

|---|---|---|---|

| Solubility (H₂O) | 50 g/L | 100 g/L | 50 g/L |

| CAS Number | 24292-60-2 | 53-84-9 | 34369-07-8 |

| Stability | >5 years at <−10°C | Stable at −20°C | Sensitive to hydrolysis |

| Key Applications | Redox assays, lipid synthesis | Glycolysis, mitochondrial respiration | Energy transfer, signaling |

Biological Activity

Nicotinamide adenine dinucleotide phosphate (NADP) disodium salt is a crucial coenzyme involved in various biological processes, primarily acting as a cofactor in redox reactions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of NADP Disodium Salt

Chemical Structure and Properties:

NADP disodium salt is the disodium salt form of NADP+, consisting of a nicotinamide group, an adenine moiety, and two phosphate groups. It serves as an electron acceptor in anabolic reactions and is essential for the biosynthesis of lipids and nucleic acids.

Biological Functions

-

Redox Reactions:

- NADP+ functions as an oxidizing agent, facilitating electron transfer during metabolic processes. It is reduced to NADPH, which is then utilized in various biosynthetic pathways and antioxidant defense mechanisms.

- Role in Metabolism:

- Gene Expression Regulation:

NADP disodium salt participates in several enzymatic reactions:

-

NADPH-Dependent Enzymes:

- It acts as a cofactor for enzymes such as glucose-6-phosphate dehydrogenase (G6PD), which is vital for maintaining cellular redox balance and providing reducing power for biosynthetic reactions.

- Reactive Oxygen Species (ROS) Generation:

Case Studies

-

Cancer Research:

- Studies have shown that manipulating NADP/NADPH levels can influence cancer cell proliferation. For instance, FK866, an inhibitor of nicotinamide adenine dinucleotide biosynthesis, has been demonstrated to deplete NAD levels and induce apoptosis in leukemia cells, highlighting the potential of targeting NADP pathways in cancer therapy .

- Metabolic Disorders:

- Neuroprotection:

Table 1: Key Enzymatic Reactions Involving NADP Disodium Salt

| Enzyme | Reaction Type | Role of NADP |

|---|---|---|

| Glucose-6-phosphate dehydrogenase | Oxidation | Produces NADPH |

| Malic enzyme | Decarboxylation | Generates NADPH |

| Isocitrate dehydrogenase | Oxidative decarboxylation | Converts NADP+ to NADPH |

Table 2: Clinical Applications of NADP Disodium Salt

Q & A

Q. What is the primary role of NADP disodium salt in redox reactions, and how can it be experimentally incorporated into enzyme assays?

NADP disodium salt acts as an electron carrier in redox reactions, primarily serving as the oxidized form (NADP⁺) that accepts electrons to form NADPH. It is critical in biosynthetic pathways (e.g., lipid/nucleic acid synthesis) and cytochrome P450 systems. To integrate it into enzyme assays:

- Prepare a 2 mM NADPH solution by dissolving 1.85 mg/mL in assay buffer for reductase reactions (e.g., nitrate reductase) .

- Use cycling assays (e.g., glucose dehydrogenase coupled with MTT reduction) to quantify NADPH generation, measuring absorbance at 450–570 nm .

- Ensure proper NADP/NADPH ratios (1:1 to 1:10) to maintain redox equilibrium in systems like thioredoxin reductase .

Q. How should NADP disodium salt be stored to ensure stability in laboratory settings?

Q. What enzymes commonly utilize NADP disodium salt as a cofactor, and how are they experimentally validated?

Key NADP-dependent enzymes include glucose-6-phosphate dehydrogenase (G6PD), isocitrate dehydrogenase (IDH), and malic enzyme. Validation steps:

- Perform kinetic assays with purified enzymes, monitoring NADPH production via spectrophotometry (340 nm) .

- Use inhibitors (e.g., oxalurate for IDH) to confirm NADP specificity .

- Cross-reference activity with recombinant enzyme systems (e.g., human IDH2 expressed in E. coli) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported purity levels of NADP disodium salt (e.g., ≥93% vs. ≥97%)?

- Validation methods :

- HPLC : Use C18 columns with UV detection (260 nm) to quantify purity, comparing retention times with standards .

- Enzymatic assays : Measure activity in G6PD-coupled systems; inactive impurities will not interfere with NADPH generation .

Q. What experimental strategies optimize NADP/NADPH quantification in complex biological matrices (e.g., cell lysates)?

- Extraction : Use acid-based lysis (0.5 N HCl) to stabilize NADP/NADPH, followed by neutralization .

- Separation : Employ affinity chromatography or enzymatic cycling (e.g., glucose dehydrogenase) to distinguish oxidized/reduced forms .

- Normalization : Express data as NADPH/NADP ratios to account for total cofactor levels .

Q. What synthetic or post-translational modifications of NADP disodium salt are reported, and how do they alter cofactor function?

- Chemical modifications : Bromination at nicotinamide rings (e.g., 5-bromo-NADP) can inhibit electron transfer in cytochrome P450 systems .

- Enzymatic modifications : Phosphorylation at the 2′-ribose position (to form 2′,3′-cyclic NADP) alters binding affinity for dehydrogenases .

- Functional assays : Compare modified NADP kinetics (Km, Vmax) with wild-type using stopped-flow spectrophotometry .

Q. How does NADP disodium salt interact with reactive oxygen species (ROS) scavenging systems, and what experimental models demonstrate this?

- Role in glutathione regeneration : NADPH fuels glutathione reductase to reduce oxidized glutathione (GSSG) to GSH. Measure GSH/GSSG ratios via LC-MS in NADPH-depleted cells .

- Respiratory burst models : Use NADPH oxidase assays in immune cells (e.g., neutrophils) to link ROS production to NADPH availability .

- Inhibition studies : Apply diphenyleneiodonium (DPI) to block NADPH oxidase and quantify residual ROS with fluorescent probes (e.g., DCFH-DA) .

Methodological Notes

- Purity cross-check : Always validate commercial NADP batches with enzymatic activity assays, as HPLC alone may miss inactive isoforms .

- Redox state controls : Include dithiothreitol (DTT) or diamide in buffers to stabilize NADPH/NADP ratios during experiments .

- Structural analogs : Compare results with α-NADP or 3′-NADP to confirm specificity in enzyme-binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.